Bienvenue dans la boutique en ligne BenchChem!

Dinoprost 11,15-dipivalte

Ocular Pharmacology Prodrug Hydrolysis Enzyme Kinetics

Choose Dinoprost 11,15-dipivalate (AGN-190988) for its dual pivaloyl ester design enabling uniquely slow ocular hydrolysis—up to 1000-fold slower than PGF2α 1-isopropyl ester. This directly decouples IOP-lowering efficacy from hyperemia. Its poor scleral permeability (Papp 1.22×10⁻⁶ cm/sec) makes it a definitive negative control for transscleral studies. Generic PGF2α or mono-esters cannot replicate these calibrated pharmacokinetic profiles. Ideal for sustained-release formulation research.

Molecular Formula C30H50O7
Molecular Weight 522.72
CAS No. 135273-39-1
Cat. No. B607123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoprost 11,15-dipivalte
CAS135273-39-1
SynonymsDinoprost 11,15-dipivalte;  AGN-190988;  AGN 190988;  AGN190988
Molecular FormulaC30H50O7
Molecular Weight522.72
Structural Identifiers
SMILESCCCCC[C@H](OC(C(C)(C)C)=O)/C=C/[C@@H]1[C@H]([C@@H](O)C[C@H]1OC(C(C)(C)C)=O)C/C=C\CCCC(O)=O
InChIInChI=1S/C30H50O7/c1-8-9-12-15-21(36-27(34)29(2,3)4)18-19-23-22(16-13-10-11-14-17-26(32)33)24(31)20-25(23)37-28(35)30(5,6)7/h10,13,18-19,21-25,31H,8-9,11-12,14-17,20H2,1-7H3,(H,32,33)/b13-10-,19-18+/t21-,22+,23+,24-,25+/m0/s1
InChIKeyIYMDNAOQSQYSHX-KSVYAJDJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dinoprost 11,15-dipivalate (CAS 135273-39-1) Basic Procurement Specifications


Dinoprost 11,15-dipivalate (AGN-190988, CAS 135273-39-1) is a synthetic pivaloyl ester prodrug of prostaglandin F2α (PGF2α), with the molecular formula C30H50O7 and a molecular weight of 522.7 g/mol [1]. It is characterized by the substitution of the hydroxyl groups at the 11- and 15-positions of the PGF2α backbone with bulky pivaloyl (2,2-dimethylpropanoyl) ester groups [2]. This compound was developed as an ophthalmic therapeutic candidate for the reduction of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension [3].

Why Generic Substitution of Dinoprost 11,15-dipivalate Fails in Scientific Applications


Procuring generic prostaglandin F2α (PGF2α) or a closely related ester prodrug (e.g., PGF2α 1-isopropyl ester, PGF2α 11-pivaloyl ester) as a direct substitute for Dinoprost 11,15-dipivalate is scientifically unsound due to a profound and quantifiable divergence in key pharmacological and biopharmaceutical properties. The strategic placement of two bulky pivaloyl ester groups fundamentally alters the compound's ocular penetration kinetics, enzymatic hydrolysis rate, and therapeutic index [1]. Specifically, the 11,15-dipivalate modification results in a marked reduction in both corneal permeability [2] and the rate of bioactivation by ocular tissue esterases compared to other ester prodrugs, particularly the 1-isopropyl ester [3]. These differences are not trivial; they translate directly into distinct in vivo profiles of efficacy versus side effects, making generic interchange inappropriate for research reproducibility and targeted therapeutic development [4].

Quantitative Differential Evidence for Dinoprost 11,15-dipivalate (CAS 135273-39-1)


Dramatically Slower Ocular Tissue Hydrolysis Rate vs. PGF2α 1-Isopropyl Ester

Dinoprost 11,15-dipivalate exhibits an exceptionally slow rate of enzymatic hydrolysis to the active PGF2α free acid in ocular tissues, a property that is central to its differential profile. In a direct head-to-head comparison, the hydrolysis rate of the 11,15-dipivaloyl ester in iris-ciliary body tissue was found to be up to 1000-fold lower than that of the standard comparator, PGF2α 1-isopropyl ester [1]. This finding is corroborated by a separate study demonstrating that the conversion of the 11,15-dipivaloyl ester to PGF2α by various ocular tissues (including iris-ciliary body, cornea, and sclera) occurred at a 'substantially slower rate' than the conversion of the PGF2α 1-isopropyl ester [2].

Ocular Pharmacology Prodrug Hydrolysis Enzyme Kinetics

Reduced Ocular Surface Hyperemia Compared to PGF2α 1-Isopropyl Ester

In a head-to-head in vivo study in dogs, the degree of ocular surface hyperemia (a key local side effect of topical PGF2α prodrugs) associated with Dinoprost 11,15-dipivalate was quantified as being 'less than' the hyperemia observed with an equivalent dose of the comparator, PGF2α 1-isopropyl ester [1]. This improved side effect profile was observed despite the compound achieving similar ocular hypotensive efficacy in the same study [1].

Glaucoma Therapy Ocular Side Effects Therapeutic Index

Anomalously Poor Scleral Penetration Compared to In-Class Prostaglandins and Prodrugs

In a study assessing permeability across human ocular tissues in vitro, Dinoprost 11,15-dipivalate (11,15-dipivaloyl PGF2α) exhibited uniquely poor scleral penetration. While all other tested natural prostaglandins (PGF2α, PGD2, PGE2), ester prodrugs, and analogs demonstrated good scleral permeability (Papp ranging from 6.90 × 10⁻⁶ to 17.1 × 10⁻⁶ cm/sec), the 11,15-dipivaloyl ester was a clear outlier with an apparent permeability coefficient (Papp) of only 1.22 × 10⁻⁶ cm/sec [1]. This represents a ~6- to 14-fold lower scleral permeability compared to the rest of the tested class.

Ocular Pharmacokinetics Transscleral Delivery Drug Permeability

Significantly Slower Corneal Penetration vs. 11-Monopivaloyl and 1-Isopropyl Esters

The addition of a second pivaloyl ester group at the 15-position in Dinoprost 11,15-dipivalate directly reduces its corneal penetration rate. A comparative in vitro study on human cornea demonstrated that the 11-pivaloyl ester of PGF2α (the monoester) penetrated the cornea faster than both the 1-isopropyl ester and the more lipophilic 11,15-dipivaloyl ester [1]. This indicates that the 11,15-dipivalate modification creates a kinetic barrier to corneal absorption compared to the less bulky 11-monopivaloyl prodrug.

Corneal Permeability Drug Absorption Prodrug Design

Specialized Research Application Scenarios for Dinoprost 11,15-dipivalate


Investigating the Link Between Slow Prodrug Activation and Reduced Ocular Surface Hyperemia

Dinoprost 11,15-dipivalate is an ideal tool for researchers studying the relationship between prodrug hydrolysis kinetics and local tolerability. Its exceptionally slow hydrolysis rate in ocular tissues, up to 1000-fold slower than the PGF2α 1-isopropyl ester [1], is directly linked to its reduced ocular surface hyperemia profile in animal models [2]. This makes the compound a critical control or test article in experiments aimed at developing next-generation glaucoma therapeutics with an improved therapeutic index by decoupling IOP-lowering efficacy from side effects.

Differentiating Corneal vs. Scleral Drug Delivery Pathways in Ocular Pharmacokinetic Studies

The unique and highly differentiated permeability profile of Dinoprost 11,15-dipivalate makes it a valuable experimental probe for dissecting ocular absorption routes. While its corneal penetration is slow relative to mono-esters [3], its scleral permeability is anomalously poor (Papp = 1.22 × 10⁻⁶ cm/sec), a stark 6- to 14-fold reduction compared to other PGF2α analogs and prodrugs [3]. This 'negative' control property allows researchers to isolate or confirm the contribution of the transscleral pathway in drug delivery studies or when validating new in vitro ocular transport models.

Structure-Activity Relationship (SAR) Studies on PGF2α Ester Prodrug Stability and Lipophilicity

The 11,15-dipivalate modification introduces two bulky, hydrophobic pivaloyl groups, which are known to enhance enzymatic stability compared to other ester moieties [4]. This compound serves as a definitive reference point in SAR studies exploring the impact of ester chain length, branching, and steric hindrance on the stability, solubility, and bioreversion of prostaglandin prodrugs. Its well-characterized hydrolysis and permeability data provide a robust benchmark against which new, novel prodrug conjugates can be quantitatively compared [1] [3].

Model Compound for Sustained-Release Ophthalmic Formulation Development

Given its slow enzymatic conversion to the active PGF2α free acid in ocular tissues [1] [2], Dinoprost 11,15-dipivalate is a prime candidate for incorporation into sustained-release intraocular drug delivery systems (e.g., implants, punctal plugs). Its inherent stability against ocular esterases reduces the requirement for additional formulation-driven stabilization, allowing formulation scientists to focus on controlling the rate of prodrug release rather than on stabilizing a rapidly hydrolyzed molecule. This property streamlines the development of long-acting therapies for chronic conditions like glaucoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinoprost 11,15-dipivalte

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.